molecular formula C17H17N3O2S B2933749 1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899732-57-1

1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2933749
CAS No.: 899732-57-1
M. Wt: 327.4
InChI Key: SUCGFCBDLVMURE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a phenethylthio group at the 5-position and two methyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction typically involves heating the starting materials under reflux with sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The phenethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein kinases, such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), by binding to their active sites . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenethylthio group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-19-15-14(16(21)20(2)17(19)22)13(8-10-18-15)23-11-9-12-6-4-3-5-7-12/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGFCBDLVMURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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